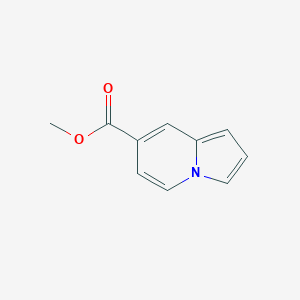

Methyl indolizine-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl indolizine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-4-6-11-5-2-3-9(11)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQIGDNWKHPLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659443 | |

| Record name | Methyl indolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887602-89-3 | |

| Record name | Methyl indolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Indolizine Scaffold and the Significance of Methyl Indolizine-7-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl Indolizine-7-carboxylate

The indolizine scaffold, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, is a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic properties and planar structure make it an attractive core for developing novel therapeutic agents and functional organic materials.[3] Indolizine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

This compound (CAS: 887602-89-3) is a key derivative of this scaffold, featuring a methyl ester group at the 7-position of the pyridine ring. This functionalization provides a crucial handle for further synthetic modifications, making it a valuable building block in the synthesis of more complex molecules.[6] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization, particularly in drug discovery, where properties such as solubility, lipophilicity, and ionization state govern a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a detailed examination of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental methodologies to empower researchers in their scientific endeavors.

Molecular Structure and Core Physicochemical Properties

The fundamental physicochemical characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, these properties are influenced by the interplay between the aromatic, electron-rich indolizine core and the electron-withdrawing methyl carboxylate group.

Caption: Workflow for logP determination via the shake-flask method.

Methodology:

-

Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS pH 7.4) with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.

-

Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In triplicate, combine a known volume of the stock solution with a known volume of the pre-saturated aqueous phase in a suitable vessel (e.g., a separatory funnel or centrifuge tube).

-

Equilibration: Shake the vessels at a constant temperature for a sufficient time to allow equilibrium to be reached (typically 24 hours). The choice of a 24-hour period ensures that equilibrium is likely achieved for a wide range of compounds.

-

Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.

-

Analysis: Carefully sample each phase and determine the concentration of the compound using a validated analytical method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Protocol 2: Determination of Thermodynamic Aqueous Solubility

This protocol provides a method to determine the equilibrium solubility, a crucial parameter for preclinical development.

Caption: Workflow for thermodynamic aqueous solubility determination.

Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure that equilibrium is established with the solid phase.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 48-72 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, visually confirm that excess solid is still present. Separate the saturated solution from the undissolved solid by filtration (using a low-binding filter, e.g., PVDF) or centrifugation at high speed.

-

Quantification: Dilute the resulting clear supernatant and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method with a standard calibration curve.

-

Reporting: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion

This compound is a heterocyclic building block with physicochemical properties that suggest moderate lipophilicity and limited aqueous solubility. Its basicity is attenuated by the electron-withdrawing ester group. While specific experimental data for several key properties are not widely published, this guide provides a robust framework for understanding, predicting, and experimentally determining these critical parameters. The provided protocols offer a standardized approach to generating high-quality, reproducible data, which is essential for advancing the use of this compound in drug discovery and other scientific applications.

References

- BIOSYNCE. (n.d.). Methyl Indoline-7-carboxylate CAS 112106-91-9.

- Chemsrc. (2024). This compound | CAS#:887602-89-3.

- Choudhary, S., et al. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex.

- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.

- ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11.

- Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from Journal of Basic and Clinical Pharmacy.

- Wikipedia. (n.d.). Indolizine.

- CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Reaction.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- MDPI. (2016). Methyl 3-(Quinolin-2-yl)

- Acheson, R. M., & Robinson, D. A. (1968). The reaction of pyridines with dimethyl acetylenedicarboxylate. Journal of the Chemical Society C: Organic, 1633-1638.

- Furdui, B., et al. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics, 53(1-2), 369-378.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.

- Dumitrascu, F., et al. (2011). Synthesis and Characterization of New 7-Cyanoindolizines.

- Oregon State University. (1980). Indolizines as potential antimicrobial agents.

- PubChem. (n.d.). Methyl 1H-indole-2-carboxylate.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). Methyl indole-7-carboxylate.

- Asian Journal of Chemistry. (2014). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 26(3), 788-790.

- NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook.

- ChemSynthesis. (n.d.). ethyl 5-methyl-3-indolizinecarboxylate.

- Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean.

- PubChem. (n.d.). Methyl 7-Methoxyindole-5-carboxylate.

- PubChem. (n.d.). Methyl oxindole-7-carboxylate.

- Sigma-Aldrich. (n.d.). Methyl indole-5-carboxylate.

- ChemicalBook. (n.d.). Methyl indole-2-carboxylate(1202-04-6)IR1.

- ChemicalBook. (n.d.). Methyl indole-4-carboxylate(39830-66-5)IR1.

- PubChem. (n.d.). Methyl indolizine-2-carboxylate.

- SpectraBase. (n.d.). Methyl 3,5-Dibenzoylindolizine-1-carboxylate.

- Maastricht University. (2000). Synthesis of 1-substituted 7-cyano-2,3-diphenylindolizines and evaluation of antioxidant properties.

- Chemical-Suppliers.com. (n.d.). Methyl indolizine-1-carboxylate.

- ResearchGate. (n.d.). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.

Sources

A Technical Guide to the Synthesis of Novel Indolizine Derivatives

Abstract

The indolizine scaffold, a nitrogen-fused bicyclic heterocycle, is a privileged structure in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1] This guide provides an in-depth analysis of the core synthetic pathways for constructing novel indolizine derivatives, designed for researchers, chemists, and drug development professionals. We will move beyond rote procedural listings to explore the mechanistic underpinnings and strategic considerations behind foundational and contemporary synthetic methodologies. Key areas of focus include classical condensation reactions, [3+2] cycloadditions, transition-metal-catalyzed cyclizations, and innovative multi-component reactions. Each section is supported by detailed protocols, comparative data, and mechanistic diagrams to provide a comprehensive and actionable resource for laboratory application.

Introduction: The Strategic Importance of the Indolizine Core

Indolizine (pyrrolo[1,2-a]pyridine) is an aromatic N-fused heterocycle and an isomer of the more common indole.[2][3] Its 10-π electron system imparts distinct chemical and physical properties that have made it a compelling target for synthetic chemists.[1] Derivatives of this scaffold exhibit a wide pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5][6] Furthermore, their conjugated planar structure often results in strong fluorescence, making them valuable as organic fluorescent molecules for bioimaging and organic light-emitting diodes (OLEDs).[6][7]

The diversity of synthetic approaches to the indolizine skeleton is extensive.[2] While classical methods like the Tchichibabin and Scholtz reactions laid the groundwork, the demand for more complex and precisely substituted derivatives has driven the development of novel, more efficient pathways.[3][8][9] This guide will dissect these key strategies, providing the causal logic behind procedural choices to empower researchers in designing their own synthetic routes.

Foundational Pathways: Cycloaddition and Condensation Strategies

The most established routes to the indolizine core rely on building the five-membered pyrrole ring onto a pre-existing pyridine scaffold.

The [3+2] Dipolar Cycloaddition: A Workhorse Reaction

The 1,3-dipolar cycloaddition between a pyridinium ylide (the 1,3-dipole) and a dipolarophile (typically an activated alkyne or alkene) is one of the most versatile and widely used methods for indolizine synthesis.[10][11][12]

Mechanistic Causality: This reaction's success hinges on the in-situ generation of a stabilized pyridinium ylide. A pyridine nitrogen is first quaternized with an α-halo ketone (e.g., phenacyl bromide). In the presence of a base, the acidic proton on the α-carbon is abstracted, forming the ylide. This ylide, a zwitterionic species, acts as the three-atom component. It reacts with an electron-deficient alkyne (like dimethyl acetylenedicarboxylate, DMAD) or alkene in a concerted [3+2] cycloaddition. If an alkene is used, a subsequent oxidation step is required to achieve the aromatic indolizine ring.[10][13] The use of electron-withdrawing groups on both the ylide and the dipolarophile is crucial as it stabilizes the intermediate and accelerates the reaction.[14]

Figure 1: General workflow for the [3+2] dipolar cycloaddition synthesis of indolizines.

Experimental Protocol: Synthesis of a 1,2,3-Trisubstituted Indolizine [14]

-

Salt Formation: To a solution of pyridine (1.0 mmol) in acetone (10 mL), add the desired α-bromo ketone (1.1 mmol). Stir the mixture at room temperature for 12 hours. The resulting precipitate (pyridinium salt) is filtered, washed with cold acetone, and dried under vacuum.

-

Ylide Generation & Cycloaddition: The pyridinium salt (1.0 mmol) and an activated alkyne (e.g., DMAD, 1.2 mmol) are suspended in a solvent like DMF (10 mL).

-

Base Addition: A base such as triethylamine (Et3N, 1.5 mmol) or potassium carbonate (K2CO3, 1.5 mmol) is added dropwise at room temperature.[14] The choice of base is critical; a weaker base is often preferred to avoid side reactions.

-

Reaction & Workup: The reaction is stirred at an elevated temperature (e.g., 80-120°C) and monitored by TLC.[14] Upon completion, the mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final indolizine derivative.

The Tchichibabin (Chichibabin) Reaction

The Tchichibabin reaction is a classic condensation method that involves the reaction of a pyridine derivative with an α-halo carbonyl compound, followed by a base-mediated intramolecular cyclization.[8][15]

Mechanistic Causality: This reaction is conceptually similar to the first step of the [3+2] cycloaddition but follows a different cyclization pathway. After forming the pyridinium salt, the added base (often a carbonate or bicarbonate) generates a pyridinium ylide. This ylide then undergoes an intramolecular aldol-type condensation, followed by dehydration to form the indolizine ring.[15][16] This method is particularly effective for synthesizing indolizines with substituents at the C1 and C2 positions.[16]

Table 1: Comparison of Cycloaddition vs. Tchichibabin Reaction

| Feature | [3+2] Dipolar Cycloaddition | Tchichibabin Reaction |

| Key Intermediates | Pyridinium ylide, Dihydroindolizine | Pyridinium ylide, Aldol adduct |

| Second Reactant | External dipolarophile (alkyne/alkene) | None (intramolecular cyclization) |

| Typical Product | Substituted at C1, C2, C3 | Substituted at C1, C2 |

| Aromatization | Spontaneous (from alkyne) or requires oxidant (from alkene) | Occurs via dehydration |

| Versatility | High; depends on available dipolarophiles | Moderate; depends on initial pyridine and ketone |

Modern Synthetic Pathways: Expanding the Toolkit

While classical methods are robust, modern synthetic chemistry has introduced more efficient, atom-economical, and versatile strategies.

Transition-Metal-Catalyzed Cycloisomerization

Transition metals, particularly gold (Au) and copper (Cu), have emerged as powerful catalysts for synthesizing indolizines via intramolecular cycloisomerization.[10][17]

Mechanistic Causality: These reactions typically start with a 2-substituted pyridine bearing an alkyne-containing side chain. A π-acidic metal catalyst, such as Au(I) or Cu(I), activates the alkyne toward nucleophilic attack. The pyridine nitrogen then acts as the intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization. This process generates a vinyl-metal species which, after protodemetalation or further rearrangement, leads to the aromatic indolizine core. This strategy offers excellent control over regioselectivity and tolerates a wide range of functional groups.[10][18]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. jbclinpharm.org [jbclinpharm.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indolizine synthesis [organic-chemistry.org]

- 18. [PDF] Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of Methyl Indolizine-7-carboxylate: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Methyl indolizine-7-carboxylate (CAS 887602-89-3). Due to the current absence of publicly available, peer-reviewed spectroscopic data for this specific isomer, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), combined with comparative data from structurally related indolizine analogues, we present a robust framework for the identification and characterization of this compound. This guide offers in-depth theoretical analysis, predicted spectral data, and standardized experimental protocols to facilitate the empirical validation of this molecule's structure.

Introduction to this compound

The indolizine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, recognized for its unique electronic properties and diverse biological activities. This compound, an ester derivative of the indolizine core, is a molecule of interest for synthetic chemists and drug discovery programs. Its precise spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control during synthesis and application.

This guide is structured to provide a foundational understanding of the expected spectroscopic data for this compound. We will dissect the predicted features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The causality behind these predictions is explained, grounded in the fundamental principles of spectroscopy and the known electronic effects of the indolizine ring system and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the indolizine core and the methyl ester group. The chemical shifts are influenced by the electron-donating nitrogen atom and the electron-withdrawing carboxylate group. The predicted chemical shifts and coupling constants are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-1 | ~6.5 - 6.8 | d | ~3.5 - 4.0 | Shielded proton on the five-membered ring, coupled to H-2. |

| H-2 | ~7.0 - 7.3 | t | ~3.5 - 4.0 | Coupled to H-1 and H-3. |

| H-3 | ~7.5 - 7.8 | d | ~3.5 - 4.0 | Deshielded due to proximity to the nitrogen bridgehead, coupled to H-2. |

| H-5 | ~7.8 - 8.1 | d | ~7.0 - 7.5 | Deshielded proton on the six-membered ring, adjacent to the nitrogen. |

| H-6 | ~6.8 - 7.1 | dd | ~7.0 - 7.5, ~1.5 - 2.0 | Coupled to H-5 and H-8. |

| H-8 | ~8.0 - 8.3 | d | ~1.5 - 2.0 | Deshielded due to the anisotropic effect of the C7-carboxylate, coupled to H-6. |

| -OCH₃ | ~3.9 - 4.1 | s | - | Singlet for the methyl ester protons. |

Expertise & Experience: The prediction of the chemical shifts is based on the analysis of substituted indolizines. The electron-rich five-membered ring protons (H-1, H-2, H-3) are expected to be relatively upfield compared to the six-membered ring protons. The ester group at C-7 will exert a deshielding effect on the peri-proton H-8. The coupling constants are characteristic of the rigid bicyclic system.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~105 - 110 | Shielded carbon in the five-membered ring. |

| C-2 | ~115 - 120 | Carbon in the five-membered ring. |

| C-3 | ~120 - 125 | Carbon in the five-membered ring, adjacent to the nitrogen bridgehead. |

| C-5 | ~125 - 130 | Deshielded carbon in the six-membered ring, adjacent to the nitrogen. |

| C-6 | ~110 - 115 | Shielded carbon in the six-membered ring. |

| C-7 | ~120 - 125 | Carbon bearing the carboxylate group. |

| C-8 | ~115 - 120 | Carbon in the six-membered ring. |

| C-8a | ~135 - 140 | Bridgehead carbon adjacent to the nitrogen. |

| C=O | ~165 - 170 | Carbonyl carbon of the ester. |

| -OCH₃ | ~50 - 55 | Methyl carbon of the ester. |

Authoritative Grounding: The predicted chemical shifts are derived from established increments for substituents on aromatic and heterocyclic rings. The assignments can be unequivocally confirmed using 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

2D NMR Correlation Diagram

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for confirming the connectivity of the molecule. The following Graphviz diagram illustrates the key expected long-range correlations.

Caption: A typical workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure. For definitive formula confirmation, High-Resolution Mass Spectrometry (HRMS) is recommended.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and MS, along with the described experimental protocols, offer a comprehensive resource for any researcher working with this compound. The provided rationale for the predicted spectral features, grounded in established spectroscopic principles, will aid in the interpretation of empirically obtained data. It is our hope that this guide will serve as a valuable tool for the scientific community, enabling the confident and accurate structural verification of this compound.

References

Due to the absence of specific literature for this compound, this section provides general references for the spectroscopic techniques and the chemistry of indolizines.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7174-7186. [Link]

-

PubChem Compound Summary for CAS 887602-89-3, this compound. National Center for Biotechnology Information. [Link]

Discovery and history of indolizine compounds.

An In-Depth Technical Guide to the Discovery and History of Indolizine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine, a unique N-fused heterocyclic aromatic compound, stands as a privileged scaffold in medicinal chemistry and materials science. Isomeric with the more widely known indole, its distinct electronic and structural properties have captivated chemists for over a century. This technical guide provides a comprehensive exploration of the indolizine core, tracing its journey from its initial discovery and structural elucidation to the development of foundational synthetic methodologies that remain relevant today. We delve into the mechanistic intricacies of the pioneering Scholtz and Chichibabin syntheses, as well as the transformative 1,3-dipolar cycloaddition reactions. By synthesizing historical context with detailed experimental protocols and field-proven insights, this document serves as an authoritative resource for researchers seeking to understand, synthesize, and exploit the remarkable potential of indolizine and its derivatives.

The Genesis of a Heterocycle: Early Discovery and Structural Confirmation

The story of indolizine begins not with a direct synthesis, but with a theoretical proposition. In 1890, the Italian chemist Angeli first reported the preparation of an imine-anhydride of pyrroylpyruvic acid and proposed the name "pyrindole" for the then-undiscovered, fully unsaturated parent base.[1] However, it would take another 22 years for this theoretical structure to be realized.

In 1912, Scholtz accomplished the first synthesis of the compound.[1][2] By treating 2-methylpyridine with acetic anhydride at high temperatures (200–220°C), he obtained a crystalline substance he termed "picolide," which upon hydrolysis yielded a weakly basic compound with the empirical formula C₈H₇N—identical to indole.[1] Scholtz noted that the compound gave chemical reactions characteristic of pyrroles and indoles, leading him to correctly assign the pyrrolopyridine structure and name it "pyrrocoline," later adopting Angeli's "pyrindole."[1]

The definitive structural proof came from the seminal work of Diels and Alder.[1] They confirmed the presence of four double bonds by catalytically reducing pyrrocoline. The resulting derivative, when treated with cyanogen bromide, yielded a product identical to (±)-coniine, a well-characterized alkaloid.[1] This unambiguous chemical correlation solidified the structure of the bicyclic system, which is now universally known as indolizine.

Caption: General mechanism of the Chichibabin indolizine synthesis.

Experimental Protocol: Synthesis of 2-phenylindolizine via Chichibabin Reaction

This protocol describes a typical Chichibabin synthesis.

-

Step 1: Quaternization.

-

In a round-bottom flask, dissolve 2-methylpyridine (1.0 eq) in acetone.

-

Add 2-bromoacetophenone (1.0 eq) to the solution.

-

Stir the mixture at room temperature for 12-24 hours. The pyridinium salt will typically precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash with cold acetone, and dry under vacuum to yield 1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide.

-

-

Step 2: Cyclization.

-

Suspend the pyridinium salt (1.0 eq) in ethanol.

-

Add an aqueous solution of a base, such as sodium bicarbonate or potassium carbonate (2.0-3.0 eq), to the suspension.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-phenylindolizine.

-

1,3-Dipolar Cycloaddition

A significant leap in indolizine synthesis came in 1961 when Boekelheide and Fahrenholtz first utilized a 1,3-dipolar cycloaddition approach. [1]This method offers milder conditions and often simpler procedures compared to the Chichibabin synthesis.

Causality and Mechanism: Like the Chichibabin reaction, this method also relies on the in-situ generation of a pyridinium ylide. However, instead of an intramolecular cyclization, the ylide acts as a 1,3-dipole that reacts with an external dipolarophile, typically an electron-deficient alkyne or alkene (e.g., dimethyl acetylenedicarboxylate, DMAD). [1]This intermolecular [3+2] cycloaddition reaction forms a dihydropyridine intermediate which then aromatizes, often through oxidation or elimination, to yield the final indolizine product. This approach allows for the direct installation of diverse substituents on the five-membered ring.

Caption: General mechanism of the 1,3-Dipolar Cycloaddition for indolizine synthesis.

| Feature | Scholtz Synthesis | Chichibabin Synthesis | 1,3-Dipolar Cycloaddition |

| Starting Materials | 2-Alkylpyridine, Acetic Anhydride | Pyridine derivative, α-Halo carbonyl | Pyridinium ylide, Alkyne/Alkene |

| Key Intermediate | "Picolide" | Pyridinium ylide | Pyridinium ylide |

| Reaction Type | Thermal Condensation | Intramolecular Condensation | Intermolecular [3+2] Cycloaddition |

| Conditions | Very high temperature (200-220°C) | Base-mediated, often reflux | Often milder, can be room temp. |

| Versatility | Low | High | High |

| Primary Advantage | Historical significance | Reliable, versatile, good yields | Milder conditions, direct functionalization |

| Table 1: Comparison of Classical Indolizine Synthetic Methods. |

The Modern Era: Expanding the Synthetic Toolkit

While the classical methods remain valuable, the last few decades have seen an explosion of new strategies for constructing the indolizine core, driven by the demands of medicinal chemistry and materials science. [3][4]These modern approaches often offer greater efficiency, atom economy, and access to substitution patterns that were difficult to achieve previously. [3][4]Key developments include:

-

Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, gold, and rhodium have enabled novel cyclization and cross-coupling strategies to form the indolizine skeleton. [5][6]* Oxidative Coupling & C-H Functionalization: These methods move away from pre-functionalized starting materials, instead directly coupling simple pyridines and alkynes through C-H activation, representing a more atom-economical and "green" approach. [7]* Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. [5]

Biological Significance and Diverse Applications

The indolizine scaffold is not merely a synthetic curiosity; it is a "privileged structure" frequently found in bioactive natural products and serves as a blueprint for drug design. [2][8]

Natural Products and Pharmacological Activity

Partially or fully hydrogenated indolizine rings form the core of indolizidine alkaloids, a class of natural products exhibiting a vast range of biological activities. [1][2]Synthetic indolizine derivatives have been extensively investigated and have shown promise in numerous therapeutic areas. The interest in their anticancer properties, for instance, grew significantly with the discovery of camptothecin, a potent natural alkaloid containing an indolizine moiety. [9]

| Pharmacological Activity | Example Compound Class / Note |

|---|---|

| Anticancer | Derivatives targeting tubulin polymerization and polo-like kinase 1 (PLK1). [9][10][11] |

| Anti-inflammatory | Various synthetic derivatives have shown significant activity. [2] |

| Antimicrobial / Antibacterial | Broad-spectrum activity reported against various pathogens. [2] |

| Antitubercular | Specific derivatives show potent activity against Mycobacterium tuberculosis. [2] |

| Antioxidant | The electron-rich nature of the ring system contributes to radical scavenging. [2] |

| Enzyme Inhibition | Known inhibitors of aromatase and phosphodiesterases. [2] |

Materials Science

Beyond medicine, the unique photophysical properties of the indolizine core have made it an attractive candidate for applications in materials science. [3]Their appreciable fluorescence and electronic characteristics have led to investigations into their use as:

Conclusion

From its theoretical conception in the late 19th century to its status as a cornerstone heterocycle in modern chemistry, the indolizine core has had a rich and dynamic history. The pioneering synthetic work of Scholtz and Chichibabin provided the fundamental tools to access this scaffold, while subsequent innovations like 1,3-dipolar cycloaddition and transition-metal catalysis have vastly expanded its accessibility and utility. Today, the indolizine nucleus continues to be a fertile ground for discovery, yielding novel compounds with potent biological activities and promising material properties. For researchers in drug development and materials science, a deep understanding of its history and synthesis is not just an academic exercise, but a gateway to future innovation.

References

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. Available from: [Link]

-

Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry. Available from: [Link]

-

Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry. Available from: [Link]

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available from: [Link]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. Available from: [Link]

-

Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. PubMed. Available from: [Link]

-

Synthesis of indolizines. Organic Chemistry Portal. Available from: [Link]

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. ResearchGate. Available from: [Link]

-

Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. SciSpace. Available from: [Link]

-

Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. National Center for Biotechnology Information. Available from: [Link]

-

Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry. Available from: [Link]

-

Chichibabin (Tschitschibabin) Pyridin Synthese. ResearchGate. Available from: [Link]

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry. Available from: [Link]

-

Discovery of Indolizines Containing Triazine Moiety as New Leads for the Development of Antitumoral Agents Targeting Mitotic Events. PubMed. Available from: [Link]

-

Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. ResearchGate. Available from: [Link]

-

(PDF) Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications (2016). SciSpace. Available from: [Link]

Sources

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ijettjournal.org [ijettjournal.org]

- 6. Indolizine synthesis [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of indolizines containing triazine moiety as new leads for the development of antitumoral agents targeting mitotic events - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indolizine Scaffold: A Privileged Core in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide to the Biological Activities of Indolizine-Based Compounds

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Emergence of a Versatile Heterocycle

In the landscape of medicinal chemistry, the indolizine scaffold, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, has garnered significant attention as a "privileged structure."[1][2] Isoelectronic with indole, a cornerstone in numerous blockbuster drugs, indolizine and its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the significant biological activities of indolizine-based compounds, delving into their mechanisms of action, providing exemplary experimental protocols for their evaluation, and presenting key quantitative data to inform future research and development endeavors.

Anticancer Activity: Targeting the Pillars of Malignancy

Indolizine derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[4][5] Their mechanisms of action are diverse, often targeting fundamental processes that drive tumor growth and proliferation.

Mechanism of Action: Disruption of Microtubule Dynamics and Kinase Signaling

A primary anticancer mechanism of certain indolizine derivatives is the inhibition of tubulin polymerization .[4][6] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Another key mechanism involves the inhibition of pivotal protein kinases , such as Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and angiogenesis. Indolizine-based compounds can act as potent EGFR inhibitors, blocking these oncogenic signals.

Figure 1: Anticancer mechanisms of indolizine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of indolizine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-b]indolizine | HCT116 (Colon) | Varies | [7] |

| Pyrrolizine-NSAID Hybrid | MCF-7 (Breast) | 1.07 - 7.61 | [8] |

| 7-Member Lactone Fused Indolizine | DU-145 (Prostate) | Varies | [5] |

| Halogenated Indolizines | Various (NCI-60 panel) | Varies |

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory effect of indolizine compounds on tubulin polymerization.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Glycerol

-

GTP solution (100 mM)

-

DAPI (4′,6-diamidino-2-phenylindole) solution

-

Test indolizine compounds and a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a tubulin solution at 4 mg/mL in G-PEM buffer.

-

Prepare a polymerization buffer containing G-PEM with 15% glycerol.

-

Prepare serial dilutions of the test indolizine compounds and the positive control in the polymerization buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 5 µL of the diluted test compounds or controls to respective wells.

-

Add 40 µL of the tubulin solution to each well.

-

Initiate the polymerization by adding 5 µL of GTP/DAPI solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each concentration of the test compound.

-

Determine the rate of polymerization from the initial linear phase of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indolizine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[9][10]

Mechanism of Action: Targeting Essential Bacterial Processes

While the exact mechanisms are still under investigation for many derivatives, some indolizine-1-carbonitrile compounds have been shown to be potent inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogenic bacteria.[10] For antifungal activity, the structural similarity of some indolizines to azole antifungals suggests they may act by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.

Figure 2: Antimicrobial mechanisms of indolizine derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of indolizine derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Indolizine-1-carbonitrile | Candida albicans | 8 - 32 | [9] |

| Indolizine-1-carbonitrile | Staphylococcus aureus | 16 - 256 | [9] |

| Pyrazolyl-Indolizine | S. aureus, E. coli | 0.195 - 3.1 | [11] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the MIC of indolizine compounds against bacterial strains using the broth microdilution method.[12][13]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test indolizine compounds and a standard antibiotic (e.g., ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain in MHB overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Compound Dilution:

-

Prepare a stock solution of the test indolizine compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Alternatively, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Indolizine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[14][15]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism of anti-inflammatory action for indolizine compounds is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[15] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Figure 3: Anti-inflammatory mechanism of indolizine derivatives.

Quantitative Data: In Vitro COX-2 Inhibition

The potency of anti-inflammatory indolizine derivatives is assessed by their IC50 values for COX-2 inhibition.

| Compound Type | IC50 COX-2 (µM) | Reference |

| 7-methoxy indolizine analogue | 5.84 | [15] |

| Indole-amide derivative of ursolic acid | 0.092 (92.54 nM) | [16] |

| Pyrrolizine-based agents | Varies | [17] |

| Iridoid glycosides | 8.9 - 12 | [15] |

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric assay to screen for COX-2 inhibitors among indolizine derivatives.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Arachidonic acid (substrate)

-

COX Probe

-

Test indolizine compounds and a known COX-2 inhibitor (e.g., celecoxib)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds and the positive control in COX Assay Buffer.

-

-

Assay Reaction:

-

To each well, add the COX Assay Buffer, COX Probe, and the diluted test compound or control.

-

Add the COX-2 enzyme to each well and incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid to each well.

-

-

Data Measurement:

-

Immediately measure the fluorescence (Excitation: 535 nm, Emission: 587 nm) in kinetic mode for 10-20 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the slope of the linear portion of the fluorescence versus time curve for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Indolizine derivatives have been shown to possess significant antioxidant properties.[18][19]

Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism of indolizine compounds is their ability to act as radical scavengers . They can donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.[19]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, antiviral activity and mode of action of phenanthrene-containing N-heterocyclic compounds inspired by the phenanthroindolizidine alkaloid antofine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.igem.wiki [static.igem.wiki]

- 14. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs of Methyl Indolizine-7-carboxylate: Synthesis, Bioactivity, and Future Directions

Foreword: The Untapped Potential of the Indolizine Scaffold

Within the vast landscape of heterocyclic chemistry, the indolizine nucleus, an isomeric cousin of indole, presents a compelling yet underexplored scaffold for therapeutic innovation.[1] While indole-based drugs have achieved significant commercial success, indolizine-based therapeutics remain conspicuously absent from the market, representing a significant opportunity for discovery and development.[2] Natural and synthetic indolizines have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antitubercular properties.[2][3] This guide focuses on a specific, promising starting point for drug discovery: methyl indolizine-7-carboxylate and its structural analogs. By providing a comprehensive exploration of their synthesis, structure-activity relationships, and potential therapeutic applications, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to unlock the full potential of this intriguing molecular framework.

The Core Moiety: Understanding this compound

This compound is a key derivative of the parent indolizine ring system, which consists of a fused pyridine and pyrrole ring. The strategic placement of the methyl carboxylate group at the 7-position of the pyridine ring significantly influences the molecule's electronic properties and provides a crucial handle for synthetic modification.

Proposed Synthesis of this compound

While a direct, detailed synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for functionalizing the indolizine core. A promising strategy involves a multi-step sequence starting from a readily available substituted pyridine.

Proposed Synthetic Pathway:

Experimental Protocol:

-

Sonogashira Coupling: A 4-substituted-2-bromopyridine is coupled with a suitable terminal alkyne (e.g., trimethylsilylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).

-

Cyclization: The resulting 2-alkynylpyridine derivative undergoes intramolecular cyclization to form the indolizine ring. This can be achieved through various methods, including heating or treatment with a transition metal catalyst.

-

Halogenation: The 7-position of the indolizine core is selectively halogenated, for instance, using N-bromosuccinimide (NBS), to introduce a handle for the subsequent carboxylation step.

-

Palladium-Catalyzed Carboxylation: The 7-bromoindolizine is subjected to a palladium-catalyzed carboxylation reaction.[2] This is a powerful method for introducing carboxylic acid groups into aromatic systems and can be achieved using carbon monoxide gas or a solid CO source in the presence of a palladium catalyst, a suitable ligand, and a base.

-

Esterification: The resulting indolizine-7-carboxylic acid is then esterified to the methyl ester using standard conditions, such as refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).

Designing Structural Analogs: A Gateway to Enhanced Bioactivity

The true potential of this compound lies in its capacity to serve as a scaffold for the generation of a diverse library of structural analogs. By systematically modifying different positions of the indolizine ring and the carboxylate group, we can fine-tune the molecule's physicochemical properties and biological activity.

Modifications of the Indolizine Core

Structure-activity relationship (SAR) studies on various indolizine derivatives have revealed that substitutions on the pyridine ring, particularly at the 7-position, can significantly impact their anticancer and anti-inflammatory properties.[3][4]

| Position of Substitution | Known Substituents | Reported Biological Activity |

| C7 | Acetyl, Methoxy, Trifluoromethyl, Pyridinium-4-yl, Benzoyl | Anticancer, Anti-inflammatory[3][4][5][6] |

| C1, C2, C3 | Aryl, Cyano, Carboxylate, Benzoyl | Anticancer, Antimicrobial, Antitubercular[4][7] |

| C5, C8 | Methyl, Bromo | Anticancer[3] |

Bioisosteric Replacement of the Methyl Carboxylate Group

The methyl carboxylate group is a key pharmacophoric feature, but it can also be a liability due to potential hydrolysis by esterases in vivo. Replacing this group with bioisosteres—substituents with similar physicochemical properties—can lead to improved metabolic stability, bioavailability, and potency.

| Bioisostere | Rationale for Replacement |

| Amides (primary, secondary, tertiary) | Increased metabolic stability compared to esters.[1] |

| Hydroxamic Acids | Can act as a carboxylic acid bioisostere and exhibit metal-chelating properties. |

| Tetrazoles | Mimic the acidity and hydrogen bonding capabilities of carboxylic acids with increased lipophilicity. |

| Acylsulfonamides | Ionizable group that can serve as a carboxylic acid surrogate. |

| Small heterocycles (e.g., oxadiazoles, triazoles) | Can replicate the hydrogen bonding and electronic profile of the ester. |

Synthetic Strategies for Analog Generation

The synthesis of a focused library of analogs will rely on a combination of the core synthesis of the indolizine-7-carboxylate scaffold and subsequent derivatization.

Key Synthetic Transformations:

-

Amide Coupling: The indolizine-7-carboxylic acid can be readily converted to a variety of amides using standard peptide coupling reagents such as HATU or EDC/HOBt with a diverse range of primary and secondary amines.

-

Bioisostere Synthesis: The synthesis of tetrazole and other heterocyclic bioisosteres will require multi-step sequences, often starting from the corresponding nitrile, which can be obtained from the amide via dehydration.

-

Parallel Synthesis: To efficiently explore the chemical space, parallel synthesis techniques can be employed, allowing for the rapid generation of a large number of analogs by varying the building blocks used in the final derivatization steps.

Structure-Activity Relationship (SAR) and Therapeutic Potential

The systematic synthesis and biological evaluation of these analogs will enable the development of a comprehensive SAR profile. Based on existing data for 7-substituted indolizines, we can anticipate several key trends:

-

Anticancer Activity: Electron-withdrawing groups at the 7-position, such as trifluoromethyl, have been shown to enhance anticancer activity.[4] The nature of the substituent on the benzoyl group at other positions also plays a critical role.

-

Anti-inflammatory Activity: 7-Trifluoromethyl substituted indolizine derivatives have demonstrated significant anti-inflammatory properties by targeting COX-2, TNF-α, and IL-6.[5]

-

Impact of the Carboxylate Moiety: The modification of the methyl carboxylate to various amides and bioisosteres is expected to significantly impact the pharmacokinetic properties of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profile.

Future Directions and Conclusion

The exploration of structural analogs of this compound represents a promising frontier in the quest for novel therapeutics. The inherent versatility of the indolizine scaffold, coupled with the strategic importance of the 7-position for biological activity, provides a fertile ground for the discovery of potent and selective drug candidates.

Future research should focus on:

-

Elucidation of the Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy Studies: Progressing lead compounds from in vitro assays to animal models of cancer and inflammation.

-

Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead candidates to ensure favorable drug-like characteristics.

References

-

Inhibitory activities of indolizine derivatives: a patent review. PubMed. [Link]

-

Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI. [Link]

-

Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. ResearchGate. [Link]

-

Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry. [Link]

-

Bioisostere. Wikipedia. [Link]

-

Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. [Link]

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry. [Link]

-

Biological evaluation of indolizine-chalcone hybrids as new anticancer agents. PubMed. [Link]

Sources

- 1. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolizine-7-carboxylic acid (1533853-53-0) for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological evaluation of indolizine-chalcone hybrids as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Senior Scientist's Guide to Key Intermediates in the Synthesis of Indolizine Cores

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine scaffold, a nitrogen-containing heterocyclic aromatic compound, represents a privileged core structure in medicinal chemistry and materials science.[1] Its unique 10π-electron aromatic system imparts distinct photophysical properties and a versatile three-dimensional shape that facilitates interactions with various biological targets.[2][3] Consequently, indolizine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The efficient construction of this bicyclic system is a topic of significant interest in synthetic organic chemistry. This guide provides a deep dive into the foundational strategies for indolizine synthesis, focusing on the generation and reactivity of the cornerstone intermediates that enable the formation of this valuable scaffold. We will dissect the mechanistic underpinnings of classical and modern synthetic routes, providing field-proven protocols and explaining the causality behind critical experimental choices, with a particular emphasis on the pivotal role of pyridinium ylides.

Part 1: The Indolizine Scaffold: Structure, Significance, and Synthetic Overview

Structural Features and Aromaticity

Indolizine, or pyrrolo[1,2-a]pyridine, is a fused bicyclic heterocycle composed of a pyridine ring and a pyrrole ring sharing a nitrogen atom at the bridgehead.[1] It is an isomer of the more commonly known indole. Unlike indole, where the nitrogen lone pair contributes to a pyrrole-like ring, the indolizine nitrogen is part of the six-membered ring, creating a non-benzenoid aromatic system with a delocalized 10π-electron cloud.[3] This electron distribution results in a high electron density in the five-membered ring, particularly at the C1 and C3 positions, making them susceptible to electrophilic attack.

Importance in Drug Discovery and Materials Science

The indolizine nucleus is a core component of numerous naturally occurring alkaloids and synthetic compounds with significant biological activity.[1][5] Its derivatives are explored as:

-

Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines.[4]

-

Enzyme Inhibitors: Including phosphodiesterase V and aromatase inhibitors.[2]

-

Antimicrobial and Anti-inflammatory Agents. [4]

In materials science, the inherent fluorescence and photophysical properties of the indolizine core have led to its investigation for use in organic light-emitting devices (OLEDs) and as dyes for dye-sensitized solar cells (DSSCs).[2]

A Logic-Driven Overview of Synthetic Strategies

The construction of the indolizine core can be logically categorized into several major approaches, each defined by the key intermediate that facilitates the final ring-closing event. While numerous strategies exist, including those based on pyrrole precursors or radical cyclizations, the most classical and versatile methods originate from pyridine derivatives.[6][7] These approaches predominantly rely on a single, powerful class of reactive species: pyridinium ylides .

Part 2: The Pyridinium Ylide: The Cornerstone Intermediate

A pyridinium ylide is a neutral, dipolar species containing a positively charged nitrogen atom in the pyridine ring and an adjacent, negatively charged carbon atom (a carbanion). This structure makes it an ideal 1,3-dipole, poised for cycloaddition reactions.[8]

Structure, Stability, and Reactivity

The reactivity of a pyridinium ylide is dictated by the substituents on the ylidic carbon. Electron-withdrawing groups (e.g., carbonyl, ester, cyano) are crucial as they stabilize the negative charge through resonance, making the ylide easier to generate and handle in situ.[8] These stabilized ylides are central to the most reliable methods of indolizine synthesis.

In Situ Generation of Pyridinium Ylides: Methodologies and Rationale

The transient nature of pyridinium ylides necessitates their generation in situ. The two most prevalent pathways share a common principle but differ in their starting materials and initial steps.

-

Method A: The Salt Method (for 1,3-Dipolar Cycloaddition): This is the most common approach. It begins with the SN2 reaction of a pyridine with an α-halocarbonyl compound (like ethyl bromoacetate) to form a stable pyridinium salt. A mild base (e.g., triethylamine, potassium carbonate) is then added to abstract the acidic proton from the α-carbon, generating the pyridinium ylide dipole.[8][9] This method offers high modularity, as both the pyridine and the α-halocarbonyl component can be varied independently.

-

Method B: The Tschitschibabin Method: This classical reaction specifically uses a pyridine with an alkyl group at the C2 position (e.g., 2-methylpyridine or α-picoline).[4][10] The first step is identical: quaternization of the pyridine nitrogen with an α-halocarbonyl compound. However, the subsequent deprotonation occurs at the C2-alkyl group, which is now acidified by the positive charge on the adjacent nitrogen. This generates a different type of pyridinium ylide, which is primed for an intramolecular, rather than intermolecular, reaction.

Sources

- 1. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

Photophysical and fluorescent properties of indolizine derivatives.

An In-Depth Technical Guide to the Photophysical and Fluorescent Properties of Indolizine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Indolizine Core

The indolizine scaffold, a fused bicyclic heteroaromatic system comprising a pyridine and a pyrrole ring, has emerged as a "privileged core" in medicinal chemistry and materials science.[1] Its unique electronic structure, characterized by a high degree of π-electron delocalization, endows it with intrinsic fluorescence, making it an exceptional platform for developing novel molecular tools.[1][2] Unlike many fluorescent molecules that require extensive conjugation, the compact indolizine nucleus provides a robust and versatile starting point for fine-tuning photophysical properties. This guide, written from the perspective of a senior application scientist, delves into the core principles governing the fluorescence of indolizine derivatives, provides field-proven experimental protocols for their characterization, and explores their applications in cutting-edge research and development.

Understanding the Photophysical Foundation of Indolizine

The fluorescence of indolizine derivatives originates from the transitions between its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, dictates the wavelength of light absorbed and emitted.[1][3] The inherent rigidity of the fused ring system limits non-radiative decay pathways, contributing to its favorable emission properties.[3]

A key feature of the indolizine system is its amenability to chemical modification. The strategic placement of substituent groups on the core structure is the primary tool for modulating its electronic and, consequently, its photophysical properties.[1][4] This tunability is the cornerstone of designing indolizine derivatives for specific applications, from bioimaging to organic electronics.

Diagram 1: The Indolizine Scaffold

Caption: Chemical structure of the core indolizine scaffold with standard numbering.

Key Photophysical Parameters and Their Significance

Characterizing an indolizine-based fluorophore involves measuring several key parameters. Understanding what these parameters represent is crucial for interpreting experimental data and designing new molecules.

-

Absorption and Emission Spectra: The absorption spectrum reveals the wavelengths of light a molecule absorbs to reach an excited state. The emission spectrum shows the wavelengths of light emitted as the molecule relaxes back to the ground state. The maxima of these spectra (λ_abs and λ_em) are fundamental characteristics.

-

Quantum Yield (Φ): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A high quantum yield (approaching 1.0 or 100%) is highly desirable for applications requiring bright signals, such as bioimaging.[5][6]

-

Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima (λ_em - λ_abs).[7] A large Stokes shift is advantageous as it minimizes self-absorption (re-absorption of emitted photons by other fluorophore molecules) and simplifies the optical setup by making it easier to separate the excitation and emission signals.[5][7][8]

-

Solvatochromism: This refers to the change in the color of a substance when dissolved in different solvents.[9] For indolizine derivatives, a significant solvatochromic shift, particularly a red shift (bathochromism) in more polar solvents, often indicates a change in the molecule's dipole moment upon excitation and can be indicative of an Intramolecular Charge Transfer (ICT) character.[10][11][12]

Tuning Fluorescence: Structure-Property Relationships

The true power of the indolizine scaffold lies in its tunability. The choice and position of substituents dictate the resulting photophysical properties.

The Role of Substituents: Pushing and Pulling Electrons

The fluorescence of indolizine derivatives can be systematically tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).[1][13]

-

Electron-Donating Groups (EDGs): Groups like amino (-NH2) or hydroxyl (-OH) increase the energy of the HOMO.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or carbonyls (-CHO, -COR) lower the energy of the LUMO.[14]

By combining these groups, one can effectively narrow the HOMO-LUMO gap. This leads to a bathochromic (red) shift in both absorption and emission spectra, allowing for the creation of fluorophores that emit across the visible spectrum, from blue to red.[11][14]

Diagram 2: Modulation of Molecular Orbitals

Caption: Effect of substituents on the HOMO-LUMO energy gap of the indolizine core.

Intramolecular Charge Transfer (ICT)

A powerful mechanism for designing environmentally sensitive probes is Intramolecular Charge Transfer (ICT).[11] In this design, an EDG (donor) and an EWG (acceptor) are placed at different ends of the indolizine system. Upon excitation, an electron is transferred from the donor to the acceptor part of the molecule. This excited state is highly polar and is stabilized by polar solvents, leading to a pronounced red shift in emission.[11][15] This property is the basis for creating fluorophores that can report on the polarity of their microenvironment, such as within a cell membrane versus the cytoplasm.

Aggregation-Induced Emission (AIE)

While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, some indolizine derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE).[16] These molecules, termed AIEgens, are weakly emissive in solution but become highly fluorescent upon aggregation.[16] This is often due to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels. This property is highly valuable for applications in solid-state lighting (OLEDs) and for developing "turn-on" probes for biological aggregates.

Experimental Workflow for Characterization

A robust and reproducible workflow is essential for characterizing novel indolizine derivatives. The following protocols are designed to be self-validating, providing a clear path from synthesis to comprehensive photophysical analysis.

Diagram 3: Experimental Workflow

Caption: A logical workflow for the synthesis and photophysical evaluation of indolizine derivatives.

Protocol 1: Microwave-Assisted Synthesis of an Indolizine Derivative

This protocol is based on a general and efficient metal-free method for synthesizing functionalized indolizines.[17][18] Microwave assistance often accelerates the reaction and improves yields.[18]

Rationale: This one-pot, two-component reaction is chosen for its high efficiency and broad substrate applicability, allowing for the creation of a diverse library of derivatives.[4][17] Using acetic acid as both catalyst and solvent under microwave irradiation provides a controlled and rapid heating method.[18]

Step-by-Step Methodology:

-

Reactant Preparation: In a 10 mL microwave reactor vessel, combine the substituted 2-acylpyridine (1.0 mmol), the activated alkene (e.g., an α,β-unsaturated aldehyde or ketone, 3.0 mmol), and sodium acetate (3.0 mmol).

-

Solvent Addition: Add 5 mL of glacial acetic acid to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 110 °C for 30 minutes. The temperature and time are critical parameters that must be optimized for different substrates.

-